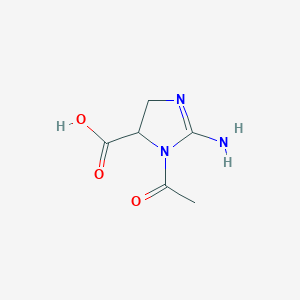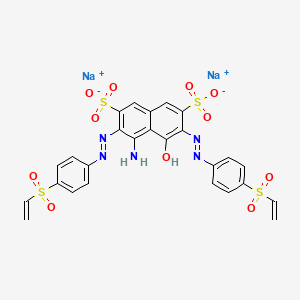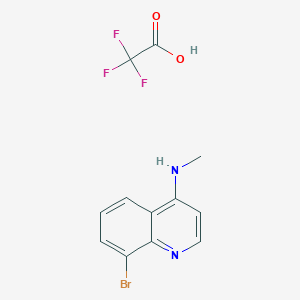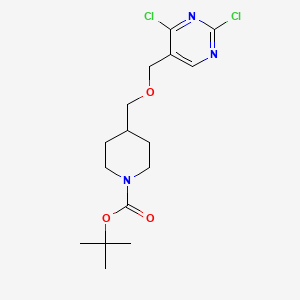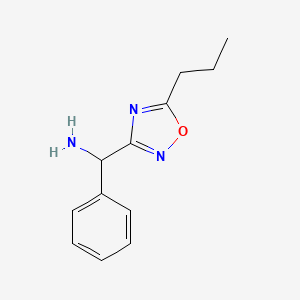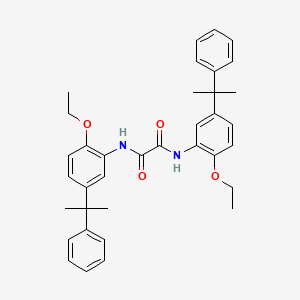
N1,N2-Bis(2-ethoxy-5-(2-phenylpropan-2-yl)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N2-Bis(2-ethoxy-5-(2-phenylpropan-2-yl)phenyl)oxalamide is an organic compound that belongs to the class of oxalamides. This compound is characterized by the presence of two ethoxy groups and two phenylpropan-2-yl groups attached to the phenyl rings. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-Bis(2-ethoxy-5-(2-phenylpropan-2-yl)phenyl)oxalamide typically involves the reaction of 2-ethoxy-5-(2-phenylpropan-2-yl)aniline with oxalyl chloride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at a low temperature, often around 0°C to 5°C, to control the exothermic nature of the reaction. After the addition of oxalyl chloride, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N1,N2-Bis(2-ethoxy-5-(2-phenylpropan-2-yl)phenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N1,N2-Bis(2-ethoxy-5-(2-phenylpropan-2-yl)phenyl)oxalamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N1,N2-Bis(2-ethoxy-5-(2-phenylpropan-2-yl)phenyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Bis(2-phenylethyl)oxamide
- N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide
- N1,N2-Bis(2,5-dimethyl-1H-pyrrol-1-yl)oxalamide
Uniqueness
N1,N2-Bis(2-ethoxy-5-(2-phenylpropan-2-yl)phenyl)oxalamide is unique due to the presence of ethoxy and phenylpropan-2-yl groups, which impart specific chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar oxalamides.
Propiedades
Fórmula molecular |
C36H40N2O4 |
|---|---|
Peso molecular |
564.7 g/mol |
Nombre IUPAC |
N,N'-bis[2-ethoxy-5-(2-phenylpropan-2-yl)phenyl]oxamide |
InChI |
InChI=1S/C36H40N2O4/c1-7-41-31-21-19-27(35(3,4)25-15-11-9-12-16-25)23-29(31)37-33(39)34(40)38-30-24-28(20-22-32(30)42-8-2)36(5,6)26-17-13-10-14-18-26/h9-24H,7-8H2,1-6H3,(H,37,39)(H,38,40) |
Clave InChI |
KVDKPIAMVIUTNL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C(C)(C)C2=CC=CC=C2)NC(=O)C(=O)NC3=C(C=CC(=C3)C(C)(C)C4=CC=CC=C4)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![((2R,3S,4R,5R)-3,4-dihydroxy-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-2-yl)methyl trihydrogen triphosphate](/img/structure/B12833565.png)
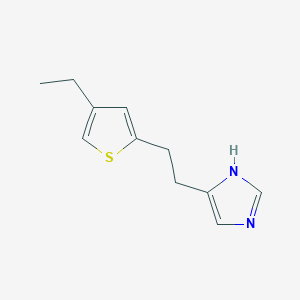
![8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(27),2,4(11),5(9),7,12,17,19(26),21(25),22-decaene](/img/structure/B12833575.png)
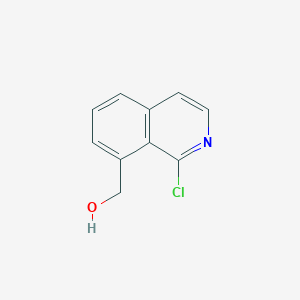
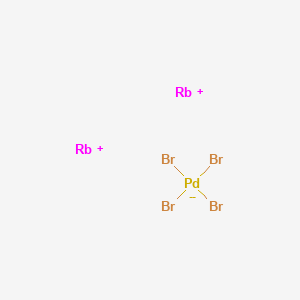

![1-N-(4-{4-[(4-aminophenyl)(methyl)amino]phenyl}phenyl)-1-N-methylbenzene-1,4-diamine](/img/structure/B12833596.png)


